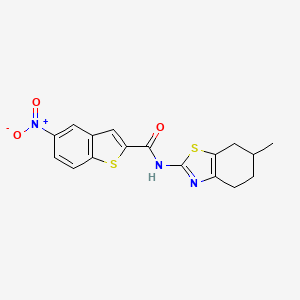

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-9-2-4-12-14(6-9)25-17(18-12)19-16(21)15-8-10-7-11(20(22)23)3-5-13(10)24-15/h3,5,7-9H,2,4,6H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORCZIXAOGISJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

- Molecular Formula : C17H17N3OS3

- Molecular Weight : 375.53 g/mol

- CAS Number : 573950-96-6

The specific mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with various biological targets through enzyme inhibition or receptor modulation. The presence of the nitro group suggests potential interactions with free radicals or reactive oxygen species (ROS), which could contribute to its biological effects.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. The compound has shown promising results in preliminary studies against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| HCC827 (Lung Cancer) | 12.0 |

| MRC-5 (Normal Fibroblast) | 15.0 |

The compound exhibited lower cytotoxicity against normal cells compared to cancer cells, indicating a degree of selectivity that is desirable in anticancer drug development.

Case Studies and Research Findings

A study conducted by researchers evaluated a series of benzothiazole derivatives for their antitumor and antimicrobial activities. The results highlighted that compounds with structural similarities to this compound showed varying degrees of efficacy:

- Compound A : Antimicrobial activity similar to the target compound but with higher toxicity.

- Compound B : Enhanced antitumor activity but less selective towards cancer cells.

These comparative analyses underscore the importance of structural modifications in optimizing biological activity while minimizing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

This analog shares the 6-methyltetrahydrobenzothiophene scaffold but differs in substituents:

- Carboxamide Linkage : Attached to a 3-carbamoyl group instead of the nitrobenzothiophene.

- Heterocyclic Moieties : The isoxazole ring with a 2-chlorophenyl substituent replaces the nitrobenzothiophene.

- Electronic Effects : The chlorophenyl group introduces hydrophobicity and moderate electron-withdrawing effects, contrasting with the nitro group’s strong electron deficiency.

Table 1: Structural and Functional Comparison

Hydrogen Bonding and Crystal Packing

The nitro group in the target compound may participate in hydrogen bonding as an acceptor, influencing crystal packing and stability. Such differences align with principles outlined in hydrogen-bonding analyses , where functionality dictates supramolecular assembly.

Conformational Analysis

The methyl group on the tetrahydrobenzothiazole/benzothiophene ring imposes steric constraints, likely favoring chair-like conformations in the saturated ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.